molecular formula C7H10N2O3 B13881865 N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide

N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide

Cat. No.: B13881865
M. Wt: 170.17 g/mol
InChI Key: UKNBVFLLWAQIGG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide is a chemical compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide typically involves the condensation reaction between 3-hydroxy-1-methyl-5-oxo-2H-pyrrole and acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and in the presence of a catalyst such as sulfuric acid to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-(3-hydroxy-1-methyl-5-oxo-2H-pyrrol-4-yl)acetamide

InChI

InChI=1S/C7H10N2O3/c1-4(10)8-6-5(11)3-9(2)7(6)12/h11H,3H2,1-2H3,(H,8,10)

InChI Key

UKNBVFLLWAQIGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(CN(C1=O)C)O

Origin of Product

United States

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